molecular formula C24H30ClN3O3S B2606212 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1216515-22-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2606212
CAS No.: 1216515-22-8
M. Wt: 476.03
InChI Key: VYHHVEBBUGNTFA-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a potent and selective small molecule inhibitor primarily investigated for its activity against Janus Kinase 2 (JAK2) and other kinase targets . Its core research value lies in the study of myeloproliferative neoplasms (MPNs), as aberrant JAK2 signaling is a hallmark of diseases such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By selectively inhibiting the JAK-STAT signaling pathway, this compound enables researchers to elucidate the mechanisms driving abnormal proliferation and survival of hematopoietic cells. It serves as a critical pharmacological tool for validating JAK2 as a therapeutic target, assessing the effects of pathway inhibition in cellular and animal models of disease, and supporting the development of novel targeted cancer therapies. Further research applications include its use in immunology to dissect the role of JAK2 in cytokine signaling and immune cell function.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-18-15-21-22(16-19(18)2)31-24(25-21)27(10-6-9-26-11-13-29-14-12-26)23(28)17-30-20-7-4-3-5-8-20;/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHHVEBBUGNTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzo[d]thiazole Ring: Starting with a suitable precursor like 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole precursor is replaced by a morpholine derivative.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced through acylation reactions, where phenoxyacetic acid or its derivatives react with the amine group on the benzo[d]thiazole-morpholine intermediate.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the compound's potential as an antifungal agent. A series of derivatives related to thiazol-2(3H)-imine, including those with similar structures to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride, have been synthesized and tested for their antifungal efficacy against various strains of Candida.

Case Study: Antifungal Efficacy

  • Compounds Tested : Derivatives 2d and 2e showed significant activity against Candida albicans and Candida parapsilosis.
  • Minimum Inhibitory Concentration (MIC) : Compound 2e demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal treatment .

The mechanism of action appears to involve inhibition of the enzyme 14α-demethylase, crucial in fungal sterol biosynthesis, which is supported by molecular docking studies indicating strong binding interactions with the enzyme's active site .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against NIH/3T3 cell lines. The results indicated that this compound exhibits selective toxicity towards fungal cells while having minimal effects on normal mammalian cells.

Cytotoxicity Analysis Results

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

This data suggests that compounds 2d and 2e could be developed further as antifungal agents with a favorable safety profile .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. Variations in the substituents on the phenyl ring have been shown to affect lipophilicity and, consequently, the compound's ability to penetrate biological membranes.

Key Findings from SAR Studies

  • Electronegativity Influence : The presence of electronegative substituents (e.g., fluorine or chlorine) at the para position enhances antifungal activity due to increased electron density .
  • Lipophilicity : Compounds with higher log P values demonstrated better membrane permeability and biological activity.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its target enzymes. These studies indicate that the compound forms critical interactions with amino acid residues within the active site of the target enzyme, enhancing its inhibitory potential.

Docking Analysis Highlights

  • Compounds showed significant interactions with residues such as Tyr76 and Phe255 in the CYP51 enzyme.
  • The docking scores suggest that structural modifications can lead to improved binding affinities and enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Key Differences :

  • Core Substituent: The phenoxyacetamide group in the target compound is replaced with a furan-2-carboxamide moiety in the analog.
  • Lipophilicity: The phenoxy group may confer higher lipophilicity than the furan ring, influencing membrane permeability.

Commercial Availability: The furan-2-carboxamide analog is listed as a commercially available research chemical (Catalog ID: 5210) through suppliers such as Charity Chemicals Inc. .

General Pharmacophore Comparison

Property Target Compound Furan-2-Carboxamide Analog
Core Structure Benzo[d]thiazole with 5,6-dimethyl groups Identical
Side Chain Phenoxyacetamide Furan-2-carboxamide
Polar Surface Area Higher (due to phenoxy oxygen) Lower (furan ring reduces polarity)
Solubility (HCl Salt) Likely moderate in aqueous buffers Reported as soluble in DMSO and water
Reported Bioactivity Limited data No publicly disclosed data

Mechanistic Implications

  • Target Selectivity: The phenoxyacetamide group may enhance interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases), whereas the furan-carboxamide could favor polar interactions.
  • Metabolic Stability: The morpholinopropyl group in both compounds may improve metabolic stability by reducing oxidative degradation.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

1. Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 5,6-dimethylbenzo[d]thiazole and 3-morpholinopropanamine.
  • Reagents : Various reagents such as phenyl isothiocyanate and bromoacetophenone derivatives are used.
  • Reaction Conditions : The reaction typically requires refluxing in ethanol for optimal yield.

The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity.

2.1 Antifungal Activity

Recent studies have demonstrated that derivatives similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide exhibit notable antifungal properties. For instance, compounds derived from thiazole structures showed significant activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

2.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) revealed that it significantly inhibits cell proliferation and induces apoptosis. The compound's mechanism involves the modulation of key signaling pathways, including the AKT and ERK pathways, which are critical in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida albicansMIC comparable to ketoconazole
AnticancerA431Inhibition of proliferation
A549Induction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression .
  • Cell Cycle Arrest : It promotes cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, enhancing its anticancer efficacy.

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and migration capabilities .
  • Inflammation Models : In vivo studies using mouse models showed that the compound effectively reduced inflammatory markers such as IL-6 and TNF-α, indicating its potential utility in treating inflammatory diseases alongside cancer .

5. Conclusion

This compound exhibits promising biological activities, particularly in antifungal and anticancer applications. Its mechanisms of action involve enzyme inhibition and modulation of critical cellular pathways, making it a candidate for further development in therapeutic contexts.

Q & A

Q. What are the standard synthetic pathways for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Condensation of 5,6-dimethylbenzo[d]thiazol-2-amine with 3-morpholinopropyl chloride to form the secondary amine intermediate.
  • Step 2 : Reaction with phenoxyacetyl chloride in anhydrous dichloromethane under reflux (40–60°C) to form the acetamide backbone.
  • Step 3 : Hydrochloride salt formation using HCl gas in diethyl ether. Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature control (to avoid side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+^+).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}).
  • Melting Point Analysis : Consistency with literature values (e.g., 115–132°C for related derivatives) .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

Initial screening often involves:

  • In vitro assays : Receptor binding studies (e.g., serotonin or dopamine transporters) using radioligand displacement.
  • In vivo models : Tail suspension test (TST) or forced swim test (FST) in BALB/c mice at 40 mg/kg doses, with fluoxetine as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

SAR strategies include:

  • Substituent variation : Modifying the dimethyl group on the benzothiazole ring or the phenoxy moiety to assess steric/electronic effects.
  • Pharmacophore mapping : Using X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with morpholine oxygen) .
  • Example : Derivatives with fluorinated phenyl groups showed enhanced metabolic stability in QikProp ADME predictions .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction mechanisms?

  • Density Functional Theory (DFT) : Calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., nucleophilic attack on the acetamide carbonyl).
  • Molecular Dynamics (MD) : Simulates binding dynamics with biological targets (e.g., kinases or GPCRs) .

Q. How can contradictions between in vitro and in vivo activity data be resolved?

Discrepancies may arise from bioavailability or metabolic differences. Mitigation strategies include:

  • Pharmacokinetic profiling : Measuring plasma half-life, Cmax_{max}, and tissue distribution.
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites.
  • Dose-response refinement : Adjusting in vivo doses based on in vitro IC50_{50} values .

Methodological Notes

  • Experimental Design : Use a fractional factorial design to test reaction variables (e.g., solvent, catalyst) for yield optimization .
  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to compare inter-assay variability in bioactivity studies .

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